molecular formula C7H8N2 B13622408 1-methyl-2-(prop-2-yn-1-yl)-1H-imidazole

1-methyl-2-(prop-2-yn-1-yl)-1H-imidazole

Cat. No.: B13622408
M. Wt: 120.15 g/mol
InChI Key: SUGJMGKRCZBHDV-UHFFFAOYSA-N
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Description

1-Methyl-2-(prop-2-yn-1-yl)-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a methyl group at the first position and a prop-2-yn-1-yl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(prop-2-yn-1-yl)-1H-imidazole can be synthesized through several methods. One common approach involves the reaction of 1-methylimidazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(prop-2-yn-1-yl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-2-(prop-2-yn-1-yl)-1H-imidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-2-(prop-2-yn-1-yl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-(prop-2-yn-1-yl)-1H-imidazole is unique due to the presence of both a methyl and a prop-2-yn-1-yl group, which confer specific electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications .

Properties

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

IUPAC Name

1-methyl-2-prop-2-ynylimidazole

InChI

InChI=1S/C7H8N2/c1-3-4-7-8-5-6-9(7)2/h1,5-6H,4H2,2H3

InChI Key

SUGJMGKRCZBHDV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1CC#C

Origin of Product

United States

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